molecular formula C12H14O B1447932 Spiro[oxirane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane] CAS No. 1423031-01-9

Spiro[oxirane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]

Cat. No.: B1447932
CAS No.: 1423031-01-9
M. Wt: 174.24 g/mol
InChI Key: ZYGOBDOCEWVODD-UHFFFAOYSA-N
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Description

Spiro[oxirane-2,8’-pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane] is a complex organic compound characterized by its unique spiro structure, which includes an oxirane ring fused to a pentacyclic undecane framework. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[oxirane-2,8’-pentacyclo[5.4.0.0{2,6}.0{3,10}0^{5,9}]undecane] typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity Spiro[oxirane-2,8’-pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane] suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Spiro[oxirane-2,8’-pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane] undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peracids for epoxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed .

Scientific Research Applications

Chemistry

In chemistry, Spiro[oxirane-2,8’-pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology and Medicine

Its stability and reactivity make it a suitable candidate for the design of new pharmaceuticals with improved efficacy and safety profiles .

Industry

In industry, Spiro[oxirane-2,8’-pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane] is used in the production of high-performance materials, such as polymers and resins. Its unique properties contribute to the development of materials with enhanced mechanical and chemical resistance .

Mechanism of Action

The mechanism of action of Spiro[oxirane-2,8’-pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane] involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[1,3-dioxolane-2,8’-pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane]
  • Pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane derivatives

Uniqueness

Spiro[oxirane-2,8’-pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane] is unique due to its spiro structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

spiro[oxirane-2,8'-pentacyclo[5.4.0.02,6.03,10.05,9]undecane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-4-5-2-6-8(4)9-7(1)10(5)12(3-13-12)11(6)9/h4-11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGOBDOCEWVODD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3CC4C2C5C1C3C6(C45)CO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[oxirane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]
Reactant of Route 2
Spiro[oxirane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]
Reactant of Route 3
Reactant of Route 3
Spiro[oxirane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]
Reactant of Route 4
Spiro[oxirane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]
Reactant of Route 5
Spiro[oxirane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]
Reactant of Route 6
Spiro[oxirane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]

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